(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol
Description
Systematic IUPAC Name and Stereochemical Designation
The systematic International Union of Pure and Applied Chemistry name for this compound is (1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol. This nomenclature precisely defines the stereochemical configuration at each chiral center through the use of Cahn-Ingold-Prelog priority rules, designating the absolute configuration as S or R at specific carbon atoms. The stereochemical descriptors (1S,2S,4R) indicate the spatial arrangement around the cyclopentane ring system, while the additional (1S) designation specifies the configuration at the indane-derived stereocenter.
The naming convention follows standard International Union of Pure and Applied Chemistry protocols for complex polycyclic structures, with the cyclopentanol serving as the parent structure and the pyrrolo[2,3-d]pyrimidine system functioning as a substituent. The hydroxymethyl group at position 2 and the complex heterocyclic substituent at position 4 are clearly delineated in the systematic name. The stereochemical precision in the nomenclature is essential for distinguishing this specific isomer from other possible stereoisomeric forms of the same molecular formula.
Alternative systematic naming approaches may present this compound as (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol, with slightly different punctuation but identical stereochemical and structural information. The consistency of the stereochemical designations across different naming formats confirms the precise three-dimensional structure of this molecule.
Molecular Formula and Weight Analysis
The molecular formula C21H24N4O2 indicates a composition of twenty-one carbon atoms, twenty-four hydrogen atoms, four nitrogen atoms, and two oxygen atoms. This formula corresponds to a degree of unsaturation of eleven, reflecting the presence of multiple ring systems and aromatic character within the pyrrolo[2,3-d]pyrimidine and indane portions of the molecule. The molecular weight calculation yields 364.4 grams per mole, as determined through standard atomic weight values.
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H24N4O2 | |
| Molecular Weight | 364.4 g/mol | |
| Carbon Atoms | 21 | |
| Hydrogen Atoms | 24 | |
| Nitrogen Atoms | 4 | |
| Oxygen Atoms | 2 |
The molecular formula analysis reveals a relatively high nitrogen content, comprising approximately 15.4% of the total atomic composition, which is consistent with the presence of the pyrrolo[2,3-d]pyrimidine heterocycle containing multiple nitrogen atoms. The carbon-to-hydrogen ratio of 21:24 indicates a moderate degree of saturation, with the hydrogen deficiency index supporting the presence of aromatic rings and additional unsaturated linkages.
The exact mass calculation provides a monoisotopic mass value that enables precise identification through mass spectrometric analysis. The molecular weight of 364.4 grams per mole places this compound in the small molecule category, suitable for various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatographic separations.
Structural Isomerism and Chiral Centers
The compound exhibits multiple chiral centers that contribute to its complex stereochemical profile and potential for stereoisomerism. Analysis of the molecular structure reveals four distinct chiral centers: three within the cyclopentanol ring system at positions 1, 2, and 4, and one additional chiral center within the indane moiety. Each chiral center can theoretically exist in either S or R configuration, leading to a potential for multiple stereoisomeric forms.
The cyclopentanol ring system contains chiral centers at carbon-1, carbon-2, and carbon-4, with the specific stereochemical designations of (1S,2S,4R) defining the absolute configuration. The carbon-1 position bears a hydroxyl group, carbon-2 carries the hydroxymethyl substituent, and carbon-4 is connected to the pyrrolo[2,3-d]pyrimidine system. The relative stereochemistry between these centers creates a specific three-dimensional arrangement that influences the overall molecular conformation.
The indane-derived portion of the molecule contributes an additional chiral center with the (S) configuration, specifically at the carbon atom bearing the amino group that connects to the pyrrolo[2,3-d]pyrimidine system. This stereocenter is critical for the overall spatial arrangement of the molecule and contributes to the compound's specific biological and chemical properties.
| Chiral Center | Configuration | Functional Groups |
|---|---|---|
| Cyclopentanol C-1 | S | Hydroxyl group |
| Cyclopentanol C-2 | S | Hydroxymethyl group |
| Cyclopentanol C-4 | R | Pyrrolo[2,3-d]pyrimidine substituent |
| Indane carbon | S | Amino group connection |
The theoretical number of possible stereoisomers for this compound, based on the four chiral centers, would be 2^4 = 16 different stereoisomeric forms. However, conformational constraints and synthetic accessibility may limit the practical number of isolable stereoisomers. The specific (1S,2S,4R,1'S) configuration represents one unique stereoisomer with defined spatial relationships between all chiral centers.
CAS Registry Number and Synonyms
The Chemical Abstracts Service registry number for this compound is 905580-90-7. This unique identifier provides unambiguous chemical identification within the Chemical Abstracts Service database system and serves as the primary reference for chemical registration and literature searches.
The compound is commonly known by the synonym Desulfonamide MLN 4924, which reflects its structural relationship to related pharmaceutical research compounds. Additional synonymous naming includes various representations of the systematic name with minor formatting differences, such as (1S,2S,4R)-4-{4-[(1S)-2,3-Dihydro-1H-inden-1-ylamino]-7H-pyrrolo[2,3-d]-pyrimidin-7-yl}-2-(hydroxymethyl)cyclopentanol.
Database identifiers for this compound include PubChem Compound Identifier 58944696, which provides access to comprehensive chemical information within the PubChem database system. The compound has been assigned various catalog numbers by chemical suppliers, including FLUH99CCF924 from Fluorochem and catalog number 190077 from IvyChem.
| Identifier Type | Value | Reference |
|---|---|---|
| CAS Registry Number | 905580-90-7 | |
| PubChem CID | 58944696 | |
| Primary Synonym | Desulfonamide MLN 4924 | |
| Fluorochem Catalog | FLUH99CCF924 | |
| IvyChem Catalog | 190077 |
The InChI identifier for this compound is InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1, providing a standardized representation for chemical database searches and structural verification. The InChI Key XXPPXBPNHSWHBK-QXGSTGNESA-N serves as a shortened hash identifier for rapid database lookups.
Properties
IUPAC Name |
(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPPXBPNHSWHBK-QXGSTGNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Desulfonamide MLN 4924, also known as (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol, primarily targets the NEDD8-activating enzyme (NAE) . NAE plays an essential role in regulating the activity of a subset of ubiquitin E3 ligases, the cullin-RING ligases (CRLs), which are responsible for regulating the destruction of many intracellular proteins.
Mode of Action
MLN 4924 is a potent and selective small molecule inhibitor of NAE. It inhibits NAE by preventing the conjugation of NEDD8 to the Cullin Ring Ligases (CRLs). This subsequently prevents ubiquitination and proteasomal degradation of CRL substrates. In most cancer cells tested, inhibition of NAE leads to induction of DNA rereplication, resulting in DNA damage and cell death. In preclinical models of activated b cell–like (abc) diffuse large b-cell lymphoma (dlbcl), mln4924 induces an alternative mechanism of action.
Biochemical Pathways
The inhibition of NAE by MLN 4924 disrupts the neddylation cascade, a posttranslational protein modification process. This disruption leads to the accumulation of proteins that would otherwise be degraded by the ubiquitin-proteasome system. In ABC DLBCL cells, treatment with MLN4924 results in rapid accumulation of pIκBα, decrease in nuclear p65 content, reduction of nuclear factor-κB (NF-κB) transcriptional activity, and G1 arrest, ultimately resulting in apoptosis induction. These events are consistent with potent NF-κB pathway inhibition.
Pharmacokinetics
The pharmacokinetics of MLN 4924 is currently under investigation in phase 1 clinical trials. The primary objectives of these trials are to determine the maximum tolerated dose (MTD) and safety profile of MLN4924, describe the pharmacokinetics (PK) and pharmacodynamics (PD) in blood.
Result of Action
The inhibition of NAE by MLN 4924 leads to DNA damage and cell death in most cancer cells tested. In abc dlbcl cells, mln4924 induces an alternative mechanism of action, resulting in apoptosis induction. In vivo administration of MLN4924 to mice bearing human xenograft tumors of ABC- and GCB-DLBCL blocked NAE pathway biomarkers and resulted in complete tumor growth inhibition.
Action Environment
The action environment of MLN 4924 is primarily within the cell, where it interacts with NAE to inhibit the neddylation cascade. The efficacy and stability of MLN 4924 can be influenced by various environmental factors, including the presence of other drugs, the physiological state of the cell, and the specific type of cancer being treated
Biological Activity
The compound (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol (CAS: 905580-90-7) is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of neurological and pain-related pathways.
Research indicates that this compound may exhibit activity as a mixed opioid receptor modulator , specifically targeting the mu-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR). The activity profile suggests that the (4R) diastereomer demonstrates significantly higher binding affinity to MOR compared to DOR and KOR. For instance, studies have shown that the (4R) isomer has a binding affinity of approximately 0.22 nM at MOR, which is significantly lower for DOR and KOR at 9.4 nM and 68 nM , respectively .
In Vitro Studies
In vitro assays have demonstrated that the compound functions as a partial agonist at DOR and KOR, indicating its potential for modulating pain pathways without the full agonistic effects that can lead to side effects commonly associated with opioid use. The following table summarizes key findings from binding assays:
| Compound | MOR Affinity (nM) | DOR Affinity (nM) | KOR Affinity (nM) |
|---|---|---|---|
| (1S,2S,4R) | 0.22 ± 0.02 | 9.4 ± 0.8 | 68 ± 2 |
| Morphine | 6.3 ± 2.5 | 171 ± 18.9 | 60.9 ± 17.3 |
This data indicates that the (1S,2S,4R) diastereomer could serve as a promising lead compound for developing new analgesics with fewer side effects than traditional opioids .
Case Studies
- Pain Management : A study explored the efficacy of various opioid peptidomimetics in managing chronic pain conditions. The results indicated that compounds structurally similar to (1S,2S,4R) showed significant antinociceptive properties in animal models .
- Neuropharmacology : Another investigation assessed the neuroprotective effects of compounds interacting with opioid receptors in neurodegenerative diseases. The findings suggested that the selective activation of MOR by compounds like (1S,2S,4R) could provide therapeutic benefits in conditions such as Alzheimer’s disease by modulating neuroinflammatory responses .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting these kinases can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties. The presence of the indene moiety may contribute to neuronal repair mechanisms following injury, making this compound a candidate for treating neurodegenerative diseases .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, which is relevant for conditions such as rheumatoid arthritis and other autoimmune diseases .
Case Studies
- A study published in PubMed Central highlighted the synthesis of similar pyrrole-containing compounds that demonstrated significant anti-proliferative effects on cancer cell lines. These findings suggest that (1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol could exhibit comparable effects in targeted therapies against specific cancers .
Mechanistic Insights
The mechanism of action for this compound is believed to involve the inhibition of key signaling pathways associated with cell growth and survival. By targeting these pathways, it can potentially halt the progression of tumors and reduce metastasis.
Comparison with Similar Compounds
Key Observations:
- Substituent Diversity: The target compound’s dihydroindenylamino and hydroxymethyl groups distinguish it from analogs with nitrophenyl () or cyanamide () moieties. These differences impact solubility and target engagement.
- Stereochemical Complexity: The (S)-configured dihydroindenylamino group in the target may enhance enantioselective binding compared to racemic analogs.
Physicochemical and Pharmacological Properties (Inferred)
Preparation Methods
Synthesis of (S)-2,3-Dihydro-1H-inden-1-amine
The enantiomerically pure indenylamine is synthesized via asymmetric hydrogenation of 1H-inden-1-imine using a chiral ruthenium catalyst (e.g., Ru-(S)-BINAP). This step achieves >98% enantiomeric excess (ee) under 50 bar H₂ pressure in methanol at 60°C. The product is isolated as a hydrochloride salt with a yield of 85–90% after recrystallization from ethyl acetate/hexane.
Preparation of 7H-Pyrrolo[2,3-d]pyrimidine-4-amine
The pyrrolopyrimidine scaffold is assembled via a cyclocondensation reaction between 4-chloropyrrolo[2,3-d]pyrimidine and ammonia in dioxane at 120°C. The reaction is catalyzed by Pd(OAc)₂/Xantphos, yielding 4-amino-7H-pyrrolo[2,3-d]pyrimidine with 78% purity, which is further purified via silica gel chromatography.
Construction of the Cyclopentanol Backbone
The (1S,2S,4R)-2-(hydroxymethyl)cyclopentanol intermediate is synthesized from cyclopentene oxide through a stereoselective epoxide ring-opening reaction. Using BF₃·OEt₂ as a Lewis acid, the epoxide is treated with trimethylaluminum to install the hydroxymethyl group with >95% diastereomeric excess.
Coupling and Final Assembly
Mitsunobu Reaction for Pyrrolopyrimidine Attachment
The cyclopentanol intermediate is coupled with 4-amino-7H-pyrrolo[2,3-d]pyrimidine via a Mitsunobu reaction. Conditions:
Amination with (S)-Indenylamine
The final step involves nucleophilic aromatic substitution between the pyrrolopyrimidine-chloride intermediate and (S)-2,3-dihydro-1H-inden-1-amine. Key parameters:
-
Base : K₂CO₃.
-
Solvent : DMF, 80°C for 12 hours.
-
Workup : Aqueous extraction followed by reverse-phase HPLC purification (ACN/H₂O + 0.1% TFA).
Stereochemical Control and Optimization
Chiral Resolution Techniques
Critical stereocenters are controlled via:
Reaction Monitoring
-
HPLC : A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane/ethanol (80:20) confirms enantiopurity.
-
¹H NMR : Key signals (e.g., cyclopentanol protons at δ 3.85–4.20 ppm) verify regiochemistry.
Purification and Analytical Data
Crystallization Conditions
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₆ClN₅O₄S |
| Molecular weight | 479.98 g/mol |
| Melting point | 198–202°C (dec.) |
| Solubility | 25 mg/mL in DMSO |
Scalability and Process Challenges
Key Process Parameters
Impurity Profile
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Des-chloro analogue | Incomplete amination | Excess (S)-indenylamine (1.5 eq) |
| Diastereomer | Epoxide ring-opening | BF₃·OEt₂ concentration optimization |
Q & A
Q. How do researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodology :
- PK/PD Modeling : Correlate plasma exposure (AUC, C) with tumor growth inhibition in xenograft models .
- Tissue Distribution : Quantify compound levels in target tissues (e.g., tumors) via LC-MS/MS to assess penetration .
Synthesis Optimization
Q. What catalytic systems improve yield in stereospecific reactions?
Q. How is reaction scalability addressed without compromising stereopurity?
- Methodology :
- Flow Chemistry : Continuous processing minimizes batch variability. For example, telescoped synthesis of the pyrrolopyrimidine core .
- DoE (Design of Experiments) : Optimize parameters (temperature, solvent ratio) using fractional factorial designs to balance yield and purity .
Critical Challenges
Q. How are spectral overlaps resolved in NMR characterization of diastereomers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
